molecular formula C9H5F2N B123522 7,8-Difluoroquinoline CAS No. 145241-76-5

7,8-Difluoroquinoline

Cat. No. B123522
M. Wt: 165.14 g/mol
InChI Key: MTJUOHUSWWHAHJ-UHFFFAOYSA-N
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Description

7,8-Difluoroquinoline is a chemical compound with the molecular formula C9H5F2N . It has a molecular weight of 165.14 g/mol . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 7,8-Difluoroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The InChI code for 7,8-Difluoroquinoline is 1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H . The Canonical SMILES structure is C1=CC2=C(C(=C(C=C2)F)F)N=C1 .


Chemical Reactions Analysis

Fluorinated quinolines, including 7,8-Difluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Physical And Chemical Properties Analysis

7,8-Difluoroquinoline has a molecular weight of 165.14 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .

Scientific Research Applications

Antibacterial Properties

7,8-Difluoroquinoline and its derivatives have been explored for their antibacterial properties. Research has shown that specific derivatives, such as 8-nitrofluoroquinolone, exhibit interesting antibacterial activity against both gram-positive and gram-negative strains. Particularly, derivatives with more lipophilic groups seem to enhance activity against gram-positive strains (Al-Hiari et al., 2007).

Excited State Protonation Studies

Studies on 7,8-benzoquinoline (a related compound) have investigated its excited-state protonation in different organic solvents and pH conditions. This research is significant in understanding the chemical behavior of fluoroquinolines in various environments, which can have implications in biological systems and pharmaceutical applications (Kumari et al., 2019).

Hydrogen Bonding Effects

The role of hydrogen bonding in the protonation of 7,8-Benzoquinoline, particularly in binary mixtures with water and 2,2,2,-trifluoroethanol (TFE), has been explored. This study aids in understanding how hydrogen bonding influences the chemical behavior of fluoroquinolines, which is essential for developing new pharmaceuticals and biological studies (Kumari et al., 2020).

Structure-Activity Relationships in Antibacterial Agents

Research into the structure-activity relationships of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has provided insights into how different substitutions on the quinoline ring affect antibacterial activity. This is key for developing more effective antibacterial agents (Koga et al., 1980).

Chemical Synthesis and Biological Activities

The chemical synthesis of various derivatives of 7,8-difluoroquinoline and their biological activities, including antimicrobial and anticancer properties, are areas of significant research interest. This includes studies on the synthesis process, as well as understanding how these compounds interact with biological systems (Garudachari et al., 2014).

Safety And Hazards

When handling 7,8-Difluoroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to avoid generating dust, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fluoroquinolones, including 7,8-Difluoroquinoline, have been the subject of ongoing research due to their broad spectrum and potent antimicrobial activity . Future research directions may include the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .

properties

IUPAC Name

7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJUOHUSWWHAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162953
Record name Quinoline, 7,8-Difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoroquinoline

CAS RN

145241-76-5
Record name Quinoline, 7,8-Difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 7,8-Difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 3 L eggplant-shaped flask containing a stir bar, 80% sulfuric acid (607.7 g, 49.57 mol) was introduced and cooled to 0° C., and then 2,3-difluoroaniline (160.0 g, 1.24 mol) was slowly added. After the addition, the mixture was stirred for 1 hour at room temperature, sodium iodide (1.85 g, 12.3 mmol) was further added thereto, and then the mixture was heated in an oil bath until the temperature thereof reached 150° C. (temperature of the bath). When it reached this temperature, glycerin (125.5 g, 1.36 mol) was added dropwise over a period of one hour, and the mixture was stirred for 1 hour at 150° C. The temperature of the bath was further elevated to 180° C., and the water was evaporated over a period of 2 hours using a distillation apparatus. After confirming that the starting material had disappeared, the mixture was neutralized using 10N aqueous sodium hydroxide while cooling with an ice-water bath (the inner temperature is 60 to 70° C.). After the neutralization, before the inner temperature returned to room temperature, the resultant was subjected to extraction with ethyl acetate, and the extract was dried with magnesium sulfate, filtered, and concentrated. The thus obtained crude product was purified by silica gel column chromatography (normal hexane:ethyl acetate) to obtain 185.5 g of 7,8-difluoroquinoline (91%) as a hazel solid.
Quantity
607.7 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
125.5 g
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 2,3-difluoroaniline (commercially available, 3.57 g), glycerol (5.55 g) and m-nitrobenzene sulfonic acid sodium salt (10.12 g) was added dropwise 70% H2SO4 (20 mL). The reaction was heated at 135° C. for 3.5 hours and then cooled to room temperature. It was poured over ice, made basic with 50% aqueous NaOH and extracted with Et2O. The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated on a rotary evaporator to give 4.13 g of the desired product as a light brown solid; MS (ES) m/z (relative intensity); 166 (M+H)+ (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EV Panteleeva, VD Shteingarts, J Grobe… - Zeitschrift für …, 2003 - Wiley Online Library
A systematic study of the direction of nucleophilic attack of the nucleophiles Me 3 MEMe 2 (M = Si, Sn; E = P, As), NaOMe, LiR (R = Me, nBu, Ph) and PhMgBr on 5, 6, 7, 8‐…
Number of citations: 20 onlinelibrary.wiley.com
T Kato, K Saeki, Y Kawazoe, A Hakura - Mutation Research/Genetic …, 1999 - Elsevier
A total of 12 variously fluorinated derivatives of quinoline (Q) were tested for their mutagenicity in Salmonella typhimurium TA100 in the presence of S9 mix to investigate the structure–…
Number of citations: 31 www.sciencedirect.com
LY Safina, GA Selivanova, IY Bagryanskaya… - Russian Chemical …, 2009 - Springer
A primary functionalization of quinolines polyfluorinated at the benzene ring (5,7-difluoro-, 5,7,8-trifluoro-, 5,6,8-trifluoro-, 8-chloro-5,7-difluoro-, 5,6,7,8-tetrafluoro-, and 5,7,8-trifluoro-6-(…
Number of citations: 11 link.springer.com
C Han, E Zhang, X Feng, S Wang, H Du - Tetrahedron Letters, 2018 - Elsevier
A metal-free hydrogenation of 2-quinolinecarboxylates has been realized by using 5 mol% of B(C 6 F 5 ) 3 as catalyst. A variety of tetrahydroquinolines were obtained in 57–99% yields. …
Number of citations: 14 www.sciencedirect.com
WE Childers Jr, LM Havran, M Asselin… - Journal of medicinal …, 2010 - ACS Publications
As part of an effort to identify 5-HT 1A antagonists that did not possess typical arylalkylamine or keto/amido-alkyl aryl piperazine scaffolds, prototype compound 10a was identified from …
Number of citations: 20 pubs.acs.org

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